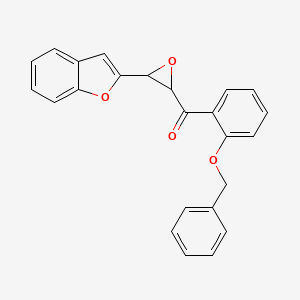![molecular formula C16H15N3O3S2 B2948989 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-75-7](/img/structure/B2948989.png)
1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"1,3-Dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide" is an intriguing compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thieno[2,3-d]pyrimidine core with additional functional groups that contribute to its diverse reactivity and functionality.
作用机制
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Pyrimidine derivatives also have diverse biological activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . Pyrimidine derivatives also have diverse effects on biochemical pathways .
Pharmacokinetics
The ADME properties of this compound would depend on its exact structure. Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could affect the compound’s absorption, distribution, metabolism, and excretion.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethyl and methylthio substituents, and finally, the carboxamide group. Common reagents for these steps may include thioamides, aldehydes, and amines, with reaction conditions often requiring acidic or basic catalysts and controlled temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may be optimized for cost-efficiency and scalability. This could involve the use of continuous flow reactors, automated synthesis processes, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Its functional groups allow it to participate in nucleophilic substitution, electrophilic addition, and redox processes.
Common Reagents and Conditions: Reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired reaction. Reaction conditions vary from mild to harsh, depending on the specificity and efficiency needed.
Major Products: The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance its properties or introduce new functionalities.
科学研究应用
Chemistry: In chemistry, this compound is studied for its reactivity and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry.
Biology: Biologically, the compound is explored for its potential as a bioactive molecule. Studies investigate its interactions with biological targets, such as enzymes or receptors, which may lead to the development of new pharmaceuticals.
Medicine: In medicine, research focuses on the compound's potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties. Its ability to modulate biological pathways positions it as a candidate for drug development.
Industry: Industrially, the compound could be used in the synthesis of specialty chemicals or materials with specific desired properties. Its stability and reactivity make it suitable for various applications in material science and engineering.
相似化合物的比较
Similar Compounds: Compounds structurally similar to 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide include other thieno[2,3-d]pyrimidine derivatives with different substituents or functional groups.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer a unique balance of reactivity, stability, and biological activity. This makes it particularly valuable for specialized applications where other compounds might not perform as effectively.
There you have it! How's that for a detailed breakdown?
属性
IUPAC Name |
1,3-dimethyl-N-(2-methylsulfanylphenyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-18-14(21)9-8-12(24-15(9)19(2)16(18)22)13(20)17-10-6-4-5-7-11(10)23-3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENGZHMMIDPWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=CC=C3SC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2948906.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2948912.png)
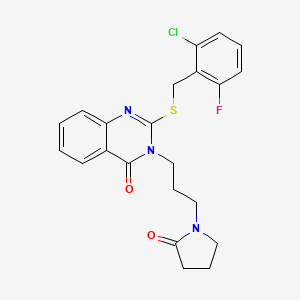
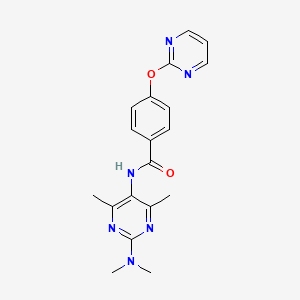
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2948915.png)
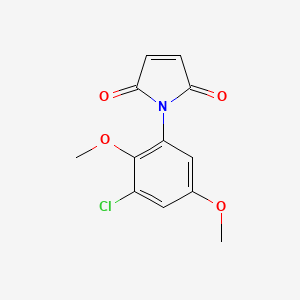
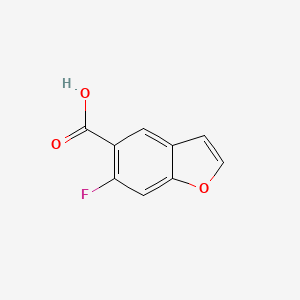
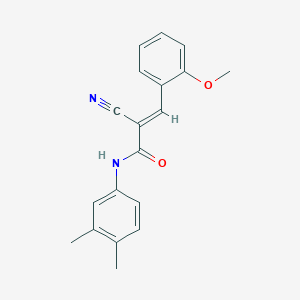
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)

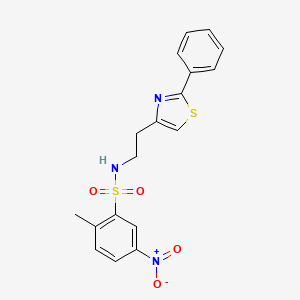
![5-(3-Methylbutyl)-4-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B2948924.png)
